molecular formula C16H13NO2 B345696 1-(3-methylbenzyl)-1H-indole-2,3-dione CAS No. 689757-37-7

1-(3-methylbenzyl)-1H-indole-2,3-dione

Cat. No.: B345696
CAS No.: 689757-37-7
M. Wt: 251.28g/mol
InChI Key: XBAJEXBOWXGXSQ-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-1H-indole-2,3-dione is an organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-1H-indole-2,3-dione typically involves the condensation of 3-methylbenzylamine with isatin (indole-2,3-dione). The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. For example, the reaction can be performed in acetic acid at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl or indole rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce indoline derivatives. Substitution reactions can lead to various substituted indole or benzyl derivatives.

Scientific Research Applications

1-(3-methylbenzyl)-1H-indole-2,3-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The 3-methylbenzyl group can influence the compound’s binding affinity and selectivity. Pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-indole-2,3-dione: Similar structure but lacks the 3-methyl group.

    1-(4-methylbenzyl)-1H-indole-2,3-dione: Similar structure with the methyl group at the 4-position instead of the 3-position.

    1-(3-chlorobenzyl)-1H-indole-2,3-dione: Similar structure with a chlorine atom instead of a methyl group.

Uniqueness

1-(3-methylbenzyl)-1H-indole-2,3-dione is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity

Biological Activity

1-(3-Methylbenzyl)-1H-indole-2,3-dione, a derivative of isatin, has garnered attention in medicinal chemistry due to its diverse biological activities. Isatin and its derivatives are known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by its indole structure with a methylbenzyl substituent. The presence of the indole moiety contributes to the compound's ability to interact with various biological targets. The compound's molecular formula is C16H15NO2C_{16}H_{15}NO_2, and it exhibits several functional groups that enhance its reactivity and biological potential.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the ability of similar indole derivatives to inhibit cell proliferation in various cancer cell lines, including human colon carcinoma (HT-29) and ovarian adenocarcinoma (SK-OV-3) .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHT-29TBDInduction of apoptosis
IsatinMDA-MB-2312.29Inhibition of EGFR phosphorylation
3-Indolylmethylene derivativesA3751.6–8.0Tubulin polymerization inhibition

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Isatin derivatives have been reported to possess antibacterial properties through mechanisms involving disruption of bacterial cell walls and inhibition of essential enzymes .

Table 2: Antimicrobial Activity

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Isatin derivativesE. coliTBD

Anti-inflammatory Activity

Indoles have been associated with anti-inflammatory effects by modulating pathways such as NF-kB and COX enzymes. The ability of this compound to reduce inflammatory cytokines has been noted in preliminary studies .

Case Study 1: Anticancer Efficacy in Animal Models

In a recent study involving xenograft models in nude mice, administration of an indole derivative similar to this compound resulted in a significant reduction in tumor size by approximately 77% compared to controls without significant weight loss . This indicates the compound's potential as a viable anticancer agent.

Case Study 2: Antimicrobial Screening

A series of isatin derivatives were screened for antimicrobial activity against common pathogens. The results indicated that certain modifications to the isatin structure enhanced antibacterial potency, suggesting that further structural optimization could lead to more effective antimicrobial agents .

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-5-4-6-12(9-11)10-17-14-8-3-2-7-13(14)15(18)16(17)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAJEXBOWXGXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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